(-)-Myristoylcarnitine

Catalog No.
S536512
CAS No.
25597-07-3
M.F
C21H41NO4
M. Wt
371.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Myristoylcarnitine

CAS Number

25597-07-3

Product Name

(-)-Myristoylcarnitine

IUPAC Name

(3R)-3-tetradecanoyloxy-4-(trimethylazaniumyl)butanoate

Molecular Formula

C21H41NO4

Molecular Weight

371.6 g/mol

InChI

InChI=1S/C21H41NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4/h19H,5-18H2,1-4H3/t19-/m1/s1

InChI Key

PSHXNVGSVNEJBD-LJQANCHMSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Myristoyllevocarnitine; (-)-Myristoylcarnitine; (R)-Tetradecanoylcarnitine; Myristoyl-L-carnitine;

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Isomeric SMILES

CCCCCCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C

The exact mass of the compound Tetradecanoylcarnitine is 371.3036 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl carnitines [FA0707]. However, this does not mean our product can be used or applied in the same or a similar way.

(-)-Myristoylcarnitine is the naturally occurring L-enantiomer of the C14 long-chain acylcarnitine. It is an essential intermediate metabolite formed during the transport of myristic acid from the cytoplasm into the mitochondrial matrix for β-oxidation. This transport is mediated by the carnitine palmitoyltransferase (CPT) system, making the compound a critical substrate for bioenergetics research and a specific biomarker for certain metabolic disorders.

Substituting (-)-Myristoylcarnitine with other acylcarnitines based on nominal class is unreliable and leads to quantitatively invalid results. Acyl chain length dictates substrate specificity for key enzymes like CPT2, which is most active with C8-C18 acyl groups. Furthermore, physical properties that affect handling and assay design, such as critical micelle concentration (CMC) and membrane activity, are highly dependent on chain length. The use of palmitoyl- (C16), stearoyl- (C18), or lauroyl- (C12) carnitine will produce different rates of enzymatic conversion and distinct toxicological thresholds. Most critically, the L-enantiomer is the biologically recognized form, and its use is non-negotiable for achieving physiologically relevant outcomes in metabolic research and for the development of clinical diagnostic standards.

Essential for Diagnostic Specificity as an Analytical Standard for VLCAD Deficiency

In newborn screening and clinical diagnostics, elevated myristoylcarnitine (C14) is a primary and specific biomarker for Very Long-Chain Acyl-CoA Dehydrogenase Deficiency (VLCADD). In contrast, other long-chain acylcarnitines are markers for different disorders or are non-specific; for example, palmitoylcarnitine (C16) elevation is observed in multiple conditions, including CPT-II deficiency, and octanoylcarnitine (C8) elevation indicates MCAD deficiency. This makes high-purity (-)-Myristoylcarnitine a non-interchangeable standard for creating accurate calibrators and controls for LC-MS/MS assays targeting VLCADD.

Evidence DimensionDiagnostic Biomarker Specificity
Target Compound DataPrimary and specific biomarker for Very Long-Chain Acyl-CoA Dehydrogenase Deficiency (VLCADD).
Comparator Or BaselinePalmitoylcarnitine (C16): Non-specific marker, elevated in CPT-II deficiency. Octanoylcarnitine (C8): Specific marker for MCAD deficiency.
Quantified DifferenceQualitative but absolute difference in diagnostic utility.
ConditionsLC-MS/MS-based newborn screening panels from dried blood spots.

For diagnostic assay development and clinical screening, using a non-specific analog like palmitoylcarnitine as a substitute is scientifically invalid and would lead to misdiagnosis.

Defined Mid-Range Induction of Mitochondrial Permeability Transition Compared to C12 and C16 Analogs

In studies of cellular lipotoxicity, long-chain acylcarnitines are known to induce mitochondrial permeability transition pore (mPTP) opening. There is a clear, chain-length-dependent difference in potency. In isolated rat liver mitochondria, myristoylcarnitine (C14) induces mitochondrial swelling at a threshold concentration of 25 µM. In direct comparison, palmitoylcarnitine (C16) is more potent, with a threshold of 10 µM, while lauroylcarnitine (C12) is substantially less potent, requiring a concentration of 200 µM to induce the same effect. This positions myristoylcarnitine as a tool for inducing mitochondrial stress at a specific, mid-micromolar concentration range distinct from its close analogs.

Evidence DimensionThreshold Concentration for Mitochondrial Swelling
Target Compound Data25 µM
Comparator Or BaselinePalmitoylcarnitine (C16): 10 µM; Lauroylcarnitine (C12): 200 µM
Quantified Difference2.5-fold less potent than palmitoylcarnitine (C16), but 8-fold more potent than lauroylcarnitine (C12).
ConditionsIsolated rat liver mitochondria.

This allows researchers to select the precise acylcarnitine needed to achieve pathophysiologically relevant mPTP activation within a specific concentration window, avoiding the higher potency of C16 or lower potency of C12.

Improved Assay Predictability Due to Higher Critical Micelle Concentration (CMC)

Long-chain acylcarnitines are amphiphilic and act as surfactants, forming micelles above a critical micelle concentration (CMC), which can interfere with in-vitro assays. For homologous surfactants, CMC increases as the hydrophobic chain becomes shorter. While direct data for myristoylcarnitine is sparse, stearoylcarnitine (C18) has a reported CMC of approximately 25 µM at neutral pH. By inference, myristoylcarnitine (C14) will have a significantly higher CMC than both palmitoylcarnitine (C16) and stearoylcarnitine (C18). This higher CMC reduces the likelihood of forming aggregates and exhibiting non-specific detergent effects at typical low-micromolar working concentrations.

Evidence DimensionCritical Micelle Concentration (CMC)
Target Compound DataInferred to be significantly higher than C16 and C18 analogs.
Comparator Or BaselineStearoylcarnitine (C18): ~25 µM (at pH 7.0). Palmitoylcarnitine (C16): Inferred to be >25 µM.
Quantified DifferenceQualitative difference based on established physicochemical principles of surfactants.
ConditionsAqueous buffer systems, pH ~7.0.

Selecting myristoylcarnitine provides a wider operational window for assays, ensuring the molecule acts as a soluble monomer and minimizing confounding results from unintended membrane disruption or enzyme denaturation.

Development of Calibrators for VLCADD Newborn Screening Panels

Based on its diagnostic specificity, high-purity (-)-Myristoylcarnitine is the required material for manufacturing calibrator solutions and quality controls for LC-MS/MS assays designed to screen for Very Long-Chain Acyl-CoA Dehydrogenase Deficiency.

Modeling Chain-Length Specific Lipotoxicity in Metabolic Disease

To investigate the specific toxic effects of C14 fatty acid intermediates in models of cardiac ischemia or insulin resistance, (-)-Myristoylcarnitine provides a tool to induce mitochondrial dysfunction at a predictable 25 µM threshold, distinct from the more potent C16 or less potent C12 analogs.

In-Vitro Assays Requiring a Soluble Long-Chain Substrate

For cell-based or enzymatic assays where unintended surfactant effects from longer-chain acylcarnitines could confound results, the higher inferred CMC of (-)-Myristoylcarnitine makes it a more reliable choice to ensure it remains monomeric and behaves predictably in solution.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.6

Hydrogen Bond Acceptor Count

4

Exact Mass

371.30355879 Da

Monoisotopic Mass

371.30355879 Da

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3IBA3JH87O

Wikipedia

Myristoyllevocarnitine

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl carnitines [FA0707]

Dates

Last modified: 04-14-2024
1: Cristofano A, Sapere N, La Marca G, Angiolillo A, Vitale M, Corbi G, Scapagnini G, Intrieri M, Russo C, Corso G, Di Costanzo A. Serum Levels of Acyl-Carnitines along the Continuum from Normal to Alzheimer's Dementia. PLoS One. 2016 May 19;11(5):e0155694. doi: 10.1371/journal.pone.0155694. eCollection 2016. PubMed PMID: 27196316; PubMed Central PMCID: PMC4873244.
2: Kamimori H, Hamashima Y, Konishi M. Determination of carnitine and saturated-acyl group carnitines in human urine by high-performance liquid chromatography with fluorescence detection. Anal Biochem. 1994 May 1;218(2):417-24. PubMed PMID: 8074302.
3: Ho JK, Duclos RI Jr, Hamilton JA. Interactions of acyl carnitines with model membranes: a (13)C-NMR study. J Lipid Res. 2002 Sep;43(9):1429-39. PubMed PMID: 12235174.
4: Ummenhofer WC, Bernards CM. Acylcarnitine chain length influences carnitine-enhanced drug flux through the spinal meninges in vitro. Anesthesiology. 1997 Mar;86(3):642-8. PubMed PMID: 9066331.
5: Sabbagh E, Cuebas D, Schulz H. 3-Mercaptopropionic acid, a potent inhibitor of fatty acid oxidation in rat heart mitochondria. J Biol Chem. 1985 Jun 25;260(12):7337-42. PubMed PMID: 3997873.
6: Bene J, Komlósi K, Havasi V, Talián G, Gasztonyi B, Horváth K, Mózsik G, Hunyady B, Melegh B, Figler M. Changes of plasma fasting carnitine ester profile in patients with ulcerative colitis. World J Gastroenterol. 2006 Jan 7;12(1):110-3. PubMed PMID: 16440427; PubMed Central PMCID: PMC4077497.
7: Chase JF. The substrate specificity of carnitine acetyltransferase. Biochem J. 1967 Aug;104(2):510-8. PubMed PMID: 6069132; PubMed Central PMCID: PMC1270613.
8: Minkler PE, Kerner J, North KN, Hoppel CL. Quantitation of long-chain acylcarnitines by HPLC/fluorescence detection: application to plasma and tissue specimens from patients with carnitine palmitoyltransferase-II deficiency. Clin Chim Acta. 2005 Feb;352(1-2):81-92. PubMed PMID: 15653102.
9: Fritz IB, Burdzy K. Novel action of carnitine: inhibition of aggregation of dispersed cells elicited by clusterin in vitro. J Cell Physiol. 1989 Jul;140(1):18-28. PubMed PMID: 2472418.
10: Lohninger A, Krieglsteiner HP, Salzer H, Vytiska-Binstorfer E, Riedl W, Erhardt W. Studies on the effects of betamethasone, L-carnitine, and betamethasone-L-carnitine combinations on the dipalmitoyl phosphatidylcholine content and phosphatidylcholine species composition in foetal rat lungs. J Clin Chem Clin Biochem. 1986 Jun;24(6):361-8. PubMed PMID: 3755749.
11: Fontaine M, Briand G, Largillière C, Degand P, Divry P, Vianey-Saban C, Mousson B, Vamecq J. Metabolic studies in a patient with severe carnitine palmitoyltransferase type II deficiency. Clin Chim Acta. 1998 May 25;273(2):161-70. PubMed PMID: 9657346.
12: Kashfi K, Mynatt RL, Park EA, Cook GA. Membrane microenvironment regulation of carnitine palmitoyltranferases I and II. Biochem Soc Trans. 2011 Jun;39(3):833-7. doi: 10.1042/BST0390833. PubMed PMID: 21599656.
13: Haeyaert P, Verdonck A, Van Cauwelaert FH. Influence of acylcarnitines of different chain length on pure and mixed phospholipid vesicles and on sarcoplasmic reticulum vesicles. Chem Phys Lipids. 1987 Oct;45(1):49-63. PubMed PMID: 2965625.
14: Fujiwara A, Fujisaki H, Asai H, Yasumasu I. Inhibition of palmitoyl CoA of EDTA- and Mg2+-ATPase of heavy meromyosin from rabbit skeletal muscle. J Biochem. 1981 Sep;90(3):757-63. PubMed PMID: 6118360.
15: Broadway NM, Saggerson ED. Effect of membrane environment on the activity and inhibitability by malonyl-CoA of the carnitine acyltransferase of hepatic microsomal membranes. Biochem J. 1997 Mar 1;322 ( Pt 2):435-40. PubMed PMID: 9065760; PubMed Central PMCID: PMC1218209.
16: Yamamoto T. Rat liver peroxisomal and mitochondrial fatty acid oxidation in sepsis. Surg Today. 1993;23(2):137-43. PubMed PMID: 8467159.
17: Yokokawa M, Fujiwara A, Shimada H, Yasumasu I. Inhibitory effect of long chain fatty acyl CoAs on RNA polymerase from Escherichia coli. J Biochem. 1983 Aug;94(2):415-20. PubMed PMID: 6355076.
18: Shinagawa S, Kanamaru T, Harada S, Asai M, Okazaki H. Chemistry and inhibitory activity of long chain fatty acid oxidation of emeriamine and its analogues. J Med Chem. 1987 Aug;30(8):1458-63. PubMed PMID: 3612690.
19: Ramsay RR, Derrick JP, Friend AS, Tubbs PK. Purification and properties of the soluble carnitine palmitoyltransferase from bovine liver mitochondria. Biochem J. 1987 Jun 1;244(2):271-8. PubMed PMID: 3663121; PubMed Central PMCID: PMC1147987.
20: Cordente AG, López-Viñas E, Vázquez MI, Swiegers JH, Pretorius IS, Gómez-Puertas P, Hegardt FG, Asins G, Serra D. Redesign of carnitine acetyltransferase specificity by protein engineering. J Biol Chem. 2004 Aug 6;279(32):33899-908. Epub 2004 May 21. PubMed PMID: 15155769.

Explore Compound Types